molecular formula C16H17N3O B2565310 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034418-54-5

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2565310
CAS No.: 2034418-54-5
M. Wt: 267.332
InChI Key: NVIYFPYHVLZUBE-UHFFFAOYSA-N
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Description

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a benzoyl group, a cyclopropyl group, and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl hydrazine derivative with a benzoyl-substituted precursor, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific structural features, such as the combination of a benzoyl group and a cyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrazine class and features a benzoyl group and a cyclopropyl moiety. Its molecular formula is C14H12N4C_{14}H_{12}N_4 with a molecular weight of 236.27 g/mol. The structural representation is as follows:

Structure C14H12N4\text{Structure }\text{C}_{14}\text{H}_{12}\text{N}_4

1. Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit antiviral properties. A study highlighted that certain pyrazolo compounds demonstrated significant inhibition of viral replication mechanisms, particularly against HIV integrase activity. This suggests that this compound may possess similar antiviral potential due to its structural analogies with known inhibitors .

2. Acetylcholinesterase Inhibition

The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A related study found that pyrazolo derivatives with specific substitutions showed promising AChE inhibitory activity, which is crucial for treating Alzheimer's disease . The structure-activity relationship indicated that modifications at the carbonyl position could enhance inhibitory potency.

3. Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor activities. Compounds in this class have demonstrated effective inhibition against various cancer cell lines by targeting key oncogenic pathways. The presence of a benzoyl group in this compound may contribute to its cytotoxic effects against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Key findings from SAR studies include:

Substituent PositionEffect on ActivityExample Compound
Carbonyl GroupEnhances AChE inhibitionCompound 6a
Halogen SubstituentsIncreases BuChE inhibitionCompound 6g
Benzoyl GroupPromotes antitumor activity5-benzoyl derivative

Case Studies

Several case studies have explored the biological effects of related pyrazole compounds:

  • Case Study 1 : A series of pyrazolo derivatives were synthesized and evaluated for their neuroprotective effects in vitro. Results indicated that certain compounds exhibited significant neuroprotective properties against oxidative stress in neuronal cells .
  • Case Study 2 : A study focused on the antiviral properties of pyrazole derivatives revealed that modifications at the benzoyl position led to enhanced efficacy against viral replication in cell-based assays .

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYFPYHVLZUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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